molecular formula C17H29NO2S B373842 N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine

N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine

Cat. No.: B373842
M. Wt: 311.5g/mol
InChI Key: FGNRFRYZVFTXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine is a complex organic compound characterized by its unique structure, which includes methoxy groups, a pentylsulfanyl chain, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the core phenyl structure. The process often includes:

    Methoxylation: Introduction of methoxy groups at the 2 and 5 positions of the phenyl ring.

    Sulfurization: Addition of a pentylsulfanyl group at the 4 position.

    Amination: Attachment of the N,N-dimethylethanamine moiety.

Each step requires specific reagents and conditions, such as the use of methanol for methoxylation, sulfur-containing compounds for sulfurization, and dimethylamine for amination. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethoxy-4-methylthio)phenyl)ethanamine: Similar structure but with a methylthio group instead of a pentylsulfanyl group.

    2,5-dimethoxy-4-ethylthio)phenyl)ethanamine: Contains an ethylthio group instead of a pentylsulfanyl group.

Uniqueness

N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylsulfanyl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes.

Properties

Molecular Formula

C17H29NO2S

Molecular Weight

311.5g/mol

IUPAC Name

2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C17H29NO2S/c1-6-7-8-11-21-17-13-15(19-4)14(9-10-18(2)3)12-16(17)20-5/h12-13H,6-11H2,1-5H3

InChI Key

FGNRFRYZVFTXMK-UHFFFAOYSA-N

SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC

Canonical SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC

Origin of Product

United States

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